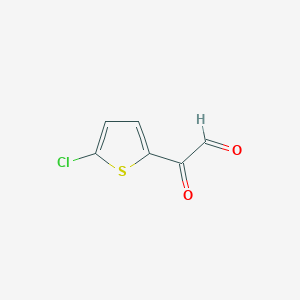
2-Chloro-5-glyoxyloylthiophene
Cat. No. B8366626
M. Wt: 174.61 g/mol
InChI Key: JXJDTLAEOCFVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05476851
Procedure details


Selenium oxide (6.88%) is heated to dissolve in 100 ml aqueous dioxane (95:5 dioxane: H2O). The 2-acetyl-5-chlorothiophene (5.00 g) is added to the mixture. The resulting mixture is refluxed overnight, then cooled. The precipitated selenium metal is filtered after solvent removal a brown thick oil results which solidifies on standing. The solid is heated to dissolve in 400 ml hot water, filtered and allowed to cool to room temperature. The precipitate is collected by filtration, washed with fresh H2O and dried to obtain a light brown flake. The second crop is obtained by extracting the mother liquid with ethylacetate, separated, dried (MgSO4) and concentrated in vacuo to give a light yellow solid which upon treatment with HPLC gives 2-chloro-5-glyoxyloylthiophene, which is used directly in the next step.



Identifiers


|
REACTION_CXSMILES
|
[Se]=[O:2].[C:3]([C:6]1[S:7][C:8]([Cl:11])=[CH:9][CH:10]=1)(=[O:5])[CH3:4]>O1CCOCC1.O>[Cl:11][C:8]1[S:7][C:6]([C:3](=[O:5])[CH:4]=[O:2])=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Se]=O
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1SC(=CC1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture is refluxed overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated selenium metal is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after solvent removal a brown thick oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solid is heated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with fresh H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a light brown flake
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The second crop is obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
by extracting the mother liquid with ethylacetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a light yellow solid which upon treatment with HPLC
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1SC(=CC1)C(C=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

